1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate

Plasticizer Reactive Intermediate Trimellitate Ester

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate (CAS 85006-02-6, EC 285-033-0) is a monoester of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with the branched Guerbet alcohol 2-hexyldecanol, bearing two residual free carboxylic acid groups. Its molecular formula is C₂₅H₃₈O₆, with a molecular weight of approximately 434.57 g/mol.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
CAS No. 85006-02-6
Cat. No. B12687717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate
CAS85006-02-6
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C25H38O6/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)18-31-25(30)21-16-15-20(23(26)27)17-22(21)24(28)29/h15-17,19H,3-14,18H2,1-2H3,(H,26,27)(H,28,29)
InChIKeyJHHSPLUROVWAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hexyldecyl) Dihydrogen Benzene-1,2,4-Tricarboxylate (CAS 85006-02-6): Procurement-Relevant Chemical Profile


1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate (CAS 85006-02-6, EC 285-033-0) is a monoester of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with the branched Guerbet alcohol 2-hexyldecanol, bearing two residual free carboxylic acid groups . Its molecular formula is C₂₅H₃₈O₆, with a molecular weight of approximately 434.57 g/mol . This compound is classified within the trimellitate ester family but is structurally distinct from the widely used trioctyl trimellitate (TOTM, CAS 3319-31-1) and other fully esterified analogs due to its mixed monoester/diacid configuration . It is listed under EINECS and primarily identified for industrial use as a plasticizer, coating additive, and chemical intermediate .

Why 1-(2-Hexyldecyl) Dihydrogen Benzene-1,2,4-Tricarboxylate Cannot Be Replaced by Generic Trimellitate Esters


Trimellitate esters are not interchangeable due to profound differences in esterification degree and alcohol chain architecture. Fully esterified trialkyl trimellitates (e.g., TOTM) possess zero hydrogen-bond donor capacity and are chemically inert plasticizers . In contrast, 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate retains two free carboxylic acid moieties (predicted pKa ~3.04) , which enable salt formation, pH-dependent solubility, and use as a reactive intermediate for further esterification, amidation, or metal-complexation chemistry [1]. Additionally, the C₁₆ branched 2-hexyldecyl chain imparts a distinct balance of hydrophobicity (LogP 6.58) and steric bulk compared to the linear or shorter branched alcohols used in conventional trimellitates. Substituting this compound with a generic triester would eliminate the reactive acid functionality and alter the polarity profile, rendering it unfit for applications that depend on the monoester/diacid structure.

Quantitative Differentiation Evidence for 1-(2-Hexyldecyl) Dihydrogen Benzene-1,2,4-Tricarboxylate Versus Comparator Trimellitates


Free Carboxylic Acid Functionality Enables Salt Formation and Reactive Intermediate Chemistry

Unlike trioctyl trimellitate (TOTM, CAS 3319-31-1), which is a fully esterified triester with zero hydrogen-bond donor sites, 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate retains two free carboxylic acid groups . The predicted acid dissociation constant (pKa) of 3.04±0.36 indicates that these groups are moderately acidic and can be deprotonated to form carboxylate salts, enabling water-dispersible formulations or ionic crosslinking that is structurally impossible with TOTM. This monoester/diacid architecture also permits subsequent derivatization (e.g., esterification with a second alcohol, amidation, or metal-carboxylate coordination) for tailored property engineering [1].

Plasticizer Reactive Intermediate Trimellitate Ester

Higher Density and Cohesive Energy Density Versus TOTM Indicative of Stronger Intermolecular Interactions

The predicted density of 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is 1.085±0.06 g/cm³ , which is approximately 9.6% higher than the experimentally measured density of trioctyl trimellitate (TOTM) at 0.990 g/mL (20°C) . This density elevation is consistent with the presence of carboxylic acid groups capable of intermolecular hydrogen bonding, which increases cohesive energy density relative to the fully esterified, hydrogen-bond-acceptor-only TOTM. For comparison, the 2-ethylhexyl monoester analog (CAS 68186-31-2) shows a predicted density of 1.201 g/cm³ , confirming that monoester/diacid trimellitates systematically exhibit higher densities than their triester counterparts.

Plasticizer Physical Property Density

Higher Refractive Index Signifying Greater Molar Polarizability

The reported refractive index of 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is 1.518 , compared to n20/D 1.485 for trioctyl trimellitate (TOTM) and approximately 1.4815–1.488 for commercial trimellitate plasticizer grades . The difference of Δn ≈ 0.033 represents a measurable increase in optical density, attributable to the higher polarizability of the aromatic core with free carboxylic acid substituents plus the electron-rich ester linkage. This property may be relevant for applications requiring refractive index matching or optical clarity control in formulated products.

Optical Property Refractive Index Polarizability

Lower Lipophilicity (LogP) Versus TOTM Offering Different Migration and Solubility Profile

The predicted octanol-water partition coefficient (LogP) of 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is 6.577 , substantially lower than the reported LogP of trioctyl trimellitate (TOTM), which ranges from 8.806 to 9.30 depending on measurement conditions [1]. This ~2.2–2.7 log unit difference corresponds to an approximately 160- to 500-fold lower lipophilicity for the target compound, driven by the presence of two polar carboxylic acid groups. Consequently, the target compound is expected to exhibit higher water solubility and lower bioaccumulation potential compared to TOTM, while still maintaining sufficient hydrophobicity (LogP > 5) for compatibility with non-polar polymer matrices.

Lipophilicity Partition Coefficient Migration

Elevated Boiling Point and Predicted Lower Volatility Versus 2-Ethylhexyl Monoester Analog

The predicted boiling point of 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is 586.3°C at 760 mmHg , which is approximately 79–84°C higher than the 2-ethylhexyl monoester analog (CAS 68186-31-2, predicted bp 502.1–507.1°C) and approximately 54°C higher than the 1,2-bis(2-ethylhexyl) diester analog (CAS 63468-09-7, predicted bp 532.3°C) . This boiling point elevation is consistent with the increased molecular weight and van der Waals surface area contributed by the C₁₆ 2-hexyldecyl chain versus the C₈ 2-ethylhexyl chain. Lower volatility at a given temperature is a critical performance parameter for plasticizers used in high-temperature processing or service environments.

Thermal Stability Boiling Point Volatility

Topological Polar Surface Area (TPSA) Differentiates Hydrogen-Bonding Capacity from Commercial Trimellitates

The topological polar surface area (TPSA) of 1-(2-hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is 100.90 Ų , compared to 78.90 Ų for trioctyl trimellitate (TOTM) [1]. This 22.0 Ų increase (≈28% larger) arises from the two carboxylic acid groups, each contributing additional polar surface via the hydroxyl oxygen atoms. In medicinal chemistry and predictive ADME modeling, a TPSA > 90 Ų is associated with reduced passive membrane permeability relative to compounds with TPSA < 90 Ų. While both compounds exceed common oral drug-like thresholds, the difference suggests that the target compound will interact more strongly with polar substrates, fillers, or polymer chain segments bearing hydrogen-bond acceptor groups.

Polarity Hydrogen Bonding Drug Design

Procurement-Driven Application Scenarios for 1-(2-Hexyldecyl) Dihydrogen Benzene-1,2,4-Tricarboxylate Based on Differentiated Evidence


Reactive Plasticizer Intermediate for High-Temperature PVC and Rubber Compounding

The free carboxylic acid functionality [Evidence Item 1] combined with a high predicted boiling point of 586.3°C [Evidence Item 5] positions this compound as a reactive plasticizer precursor for high-temperature polymer processing. Unlike inert triester plasticizers such as TOTM, the diacid groups can be further esterified in situ with polyols or epoxy-functionalized polymers, creating covalent linkages that permanently anchor the plasticizer within the polymer matrix. This addresses the chronic problem of plasticizer migration at elevated service temperatures [1]. Procurement rationale: Select this compound when formulating migration-resistant, high-temperature PVC compounds (wire insulation, automotive interior parts) where TOTM's non-reactive nature leads to unacceptable plasticizer loss over time.

Water-Dispersible Coating and Adhesive Formulations via Carboxylate Salt Formation

The predicted pKa of 3.04 [Evidence Item 1] enables quantitative deprotonation with common bases (e.g., NaOH, KOH, amines) to yield water-soluble or water-dispersible carboxylate salts. This is structurally impossible with TOTM or other trialkyl trimellitates that lack acidic protons. The resulting anionic surfactant-like species, with a LogP of 6.58 [Evidence Item 4] for the parent acid, can function as a polymer-compatible emulsifier or internal plasticizer in waterborne acrylic, polyurethane, or epoxy coating formulations [2]. Procurement rationale: Source this compound when developing water-based coatings, adhesives, or sealants that require a polymer-compatible plasticizing moiety with built-in dispersibility — a capability not offered by conventional trimellitate plasticizers.

Optical and Transparent Polymer Formulations Requiring Refractive Index Tuning

With a refractive index of 1.518 [Evidence Item 3], approximately 0.033 units higher than TOTM, this compound can serve as a refractive-index-enhancing additive in optically clear polymer formulations (e.g., LED encapsulants, optical-grade PVC, lens coatings). The higher polarizability, reflected in both the elevated refractive index and the TPSA of 100.90 Ų [Evidence Item 6], suggests better compatibility with high-refractive-index polymers containing aromatic or polar repeat units . Procurement rationale: Evaluate this compound as a specialty plasticizer or additive when optical clarity and specific refractive index targets are critical design parameters, and where standard triester trimellitates fail to achieve the required optical density.

Chemical Intermediate for Tailored Ester and Amide Derivatives

The two free carboxylic acid groups [Evidence Item 1] provide synthetic handles for preparing asymmetric diesters, ester-amides, or metal carboxylate complexes that are inaccessible from symmetrical triesters. The 2-hexyldecyl chain imparts a unique balance of hydrophobicity (LogP 6.58) and steric profile distinct from 2-ethylhexyl or linear alkyl trimellitates. This makes the compound a valuable building block for synthesizing novel plasticizer candidates, lubricant ester basestocks, or polymer-bound additives with precisely engineered solubility and thermal properties [3]. Procurement rationale: For R&D and specialty chemical manufacturing, procure this monoester/diacid as a versatile intermediate rather than a finished plasticizer, enabling downstream derivatization that commercial triesters cannot support.

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